Prilosec Prilosec 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole is a member of benzimidazoles and a sulfoxide.
OMEPRAZOLE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 7 approved and 67 investigational indications.
Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.
Brand Name: Vulcanchem
CAS No.: 73590-58-6
VCID: VC20740633
InChI: InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
SMILES: Array
Molecular Formula: C17H19N3O3S
Molecular Weight: 345.4 g/mol

Prilosec

CAS No.: 73590-58-6

Cat. No.: VC20740633

Molecular Formula: C17H19N3O3S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Prilosec - 73590-58-6

Specification

Description 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole is a member of benzimidazoles and a sulfoxide.
OMEPRAZOLE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and has 7 approved and 67 investigational indications.
Omeprazole is a highly effective inhibitor of gastric acid secretion used in the therapy of stomach ulcers, dyspepsia, peptic ulcer disease , gastroesophageal reflux disease and Zollinger-Ellison syndrome. The drug inhibits the H(+)-K(+)-ATPase (H(+)-K(+)-exchanging ATPase) in the proton pump of Gastric Parietal Cells.--Pubchem. Omeprazole is one of the most widely prescribed drugs internationally and is available over the counter in some countries.
CAS No. 73590-58-6
Molecular Formula C17H19N3O3S
Molecular Weight 345.4 g/mol
IUPAC Name 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole
Standard InChI InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Standard InChI Key SUBDBMMJDZJVOS-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Boiling Point 599.991 °C at 760 mmHg
Colorform Crystals from acetonitrile
White to off-white crystalline powde
Melting Point 156 °C

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